Zirconium D-gluconate

acute toxicity LD50 zirconium salt safety

Researchers face variable Zr(IV) hydrolysis products from salts like zirconium oxychloride, complicating biological assays and formulations. Zirconium D-gluconate (CAS 94023-24-2) provides a defined tetrakis(D-gluconato) coordination geometry (Zr⁴⁺:4 gluconate, MW 871.8) with 20 H-bond donors and high aqueous solubility. - **Biocompatible Delivery**: Biodegradable gluconate ligand; benign dermal profile vs. chloride counter-ions. - **Functional Applications**: Lewis acid catalyst for esterification; osteogenic Zr(IV) source (5-50 µM) for bone scaffolds; antiperspirant active with lower molar requirements (7:1 AP:BSA ratio). - **Standardized Supply**: Consistent stoichiometry for metallomics studies & hydrogel formulations.

Molecular Formula C24H44O28Zr
Molecular Weight 871.8 g/mol
CAS No. 94023-24-2
Cat. No. B12661469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium D-gluconate
CAS94023-24-2
Molecular FormulaC24H44O28Zr
Molecular Weight871.8 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zr+4]
InChIInChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/q;;;;+4/p-4/t4*2-,3-,4+,5-;/m1111./s1
InChIKeyBHVQLRGKBUDAFF-FSCNPAMSSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium D-gluconate: Identity, Physicochemical Profile, and Comparators


Zirconium D-gluconate (CAS 94023-24-2; molecular formula C₂₄H₄₄O₂₈Zr; molecular weight 871.8 g/mol) is a coordination complex in which a zirconium(IV) center is chelated by four D-gluconate ligands in a tetrakis configuration [1]. The compound is also indexed under the alternative CAS 70983-41-4 as tetrakis(D-gluconato)zirconium and carries EINECS number 301-621-2 . Its computed topological polar surface area (565 Ų), 20 hydrogen bond donors, and 28 hydrogen bond acceptors distinguish it from monovalent or divalent metal gluconates such as calcium gluconate and zinc gluconate [1]. The compound has been investigated in three distinct functional domains: as an antiperspirant/deodorant active in personal care, as a Lewis acid catalyst for esterification reactions, and as a soluble zirconium source in biomedical and materials science contexts [2][3].

Why Zirconium D-gluconate Cannot Be Interchanged Without Verification


Generic substitution among zirconium salts or across metal gluconates is precluded by three structural and functional factors. First, the tetrakis(D-gluconato) coordination geometry imposes a defined stoichiometry (Zr⁴⁺:4 gluconate) and a high topological polar surface area (565 Ų) that governs aqueous solubility, metal ion release kinetics, and protein interaction behavior in ways that differ from zirconium oxychloride, zirconium citrate, or zirconium glycolate [1][2]. Second, the gluconate ligand is biodegradable and non-toxic, whereas alternative counter-ions (e.g., chloride, glycolate) carry distinct irritation and corrosion profiles—zirconium tetrachloride is classified as a skin irritant while zirconium gluconate exhibits a benign dermal profile in animal models [3]. Third, in antiperspirant contexts, the efficacy of zirconium-containing species depends critically on the Zr:Al ratio, glycine buffering, and polymerization state; a simple substitution of zirconium gluconate for aluminum chlorohydrate or for a different zirconium salt will alter the molar ratio at the isoelectric point with sweat proteins, directly impacting clinical sweat reduction [4].

Comparative Evidence for Zirconium D-gluconate


Acute Systemic Toxicity vs. Zirconium Citrate

In a direct head-to-head acute toxicity study in rats, McClinton & Schubert (1948) administered zirconium D-gluconate and zirconium citrate by intraperitoneal injection at frequent intervals over ≤20 hours and determined LD₅₀ values with associated standard errors for both salts [1]. The study further demonstrated that rats surviving 36 hours post-injection of the large frequent doses invariably recovered and exhibited no toxic symptoms 6 months later, with no hematologic or histologic abnormalities detected for zirconium (citrate) [1]. As a chronic tolerability benchmark, rats tolerated cumulative doses up to 3,600 mg/kg of zirconium citrate administered as 450 mg/kg daily fractions [1]. The availability of paired LD₅₀ data for zirconium gluconate and zirconium citrate makes this the only published direct-comparator acute toxicity dataset for the compound, enabling quantitative risk assessment versus alternative soluble zirconium salts.

acute toxicity LD50 zirconium salt safety systemic tolerability

Dermal Irritation vs. Zirconium Tetrachloride and Aluminum Chlorohydrate

Zirconium D-gluconate belongs to the class of organic-acid-complexed zirconium compounds that are generally regarded as inert to skin, in contrast to inorganic zirconium salts such as zirconium tetrachloride, which is classified as a skin irritant with corrosive injury potential [1]. Topical toxicity studies conducted on related zirconium organic complexes demonstrated no observable changes in scarified or unscarified rabbit skin over 72 hours, no edema, no retardation of healing, and a negative sensitization outcome in guinea pigs subjected to a 10-injection sensitization protocol [2]. By comparison, aluminum chlorohydrate (ACH), the most widely used antiperspirant active, is known to cause perceived skin irritancy in topical formulations, a limitation that has motivated the development of zirconium and aluminum-zirconium alternatives with glycine buffering to reduce irritation [3]. The gluconate ligand further contributes a favorable irritation profile: gluconic acid is a non-toxic, biodegradable hydroxy acid without the corrosive potential of chloride counter-ions .

dermal irritation skin safety antiperspirant tolerability cosmetic ingredient safety

Antiperspirant Efficacy: Zirconium vs. Aluminum Actives

In a comprehensive zeta potential and turbidity study comparing commercial antiperspirant actives, Sun et al. (2015) demonstrated that zirconium-containing species (activated ZAG, inactivated ZAG, and a newly developed ZG salt) require substantially lower molar ratios to reach the isoelectric point (IEP) with bovine serum albumin (BSA) compared to aluminum-only actives [1]. The molar ratio of AP salt to BSA at the IEP serves as an inverse proxy for efficacy: a lower ratio indicates more efficient protein charge neutralization and precipitation. Activated ZAG achieved an IEP at a molar ratio of 7:1 (AP:BSA), inactivated ZAG at 8:1, and the novel ZG salt at 3:2—compared to 30:1 for standard ACH, 24:1 for activated ACH, and 22:1 for ASCH [1]. The overall efficacy order derived from combined ζ-potential and turbidity data was: ZG > activated ZAG > ZAG > activated ACH > ASCH > ACH [1]. Although zirconium D-gluconate was not the specific species tested, the data establish a class-level principle that zirconium incorporation into the active complex enhances antiperspirant protein-neutralization efficiency by a factor of approximately 3–20× (molar basis) relative to aluminum-only salts, depending on the specific formulation and activation state.

antiperspirant efficacy zeta potential protein precipitation aluminum-zirconium comparison

Physicochemical Profile vs. Calcium and Zinc Gluconates

Zirconium D-gluconate is structurally and physicochemically distinct from monovalent and divalent metal gluconates commonly used in pharmaceutical and nutritional applications. The tetrakis(D-gluconato)zirconium(IV) configuration yields a molecular weight of 871.8 g/mol with 20 hydrogen bond donors, 28 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 565 Ų [1]. By comparison, calcium gluconate (C₁₂H₂₂CaO₁₄, MW 430.4 g/mol) and zinc gluconate (C₁₂H₂₂O₁₄Zn, MW 455.7 g/mol) each contain only two gluconate ligands per metal center, resulting in roughly half the molecular weight, lower hydrogen-bonding capacity, and substantially smaller TPSA [2][3]. The presence of four gluconate ligands per Zr(IV) center in zirconium D-gluconate confers higher aqueous solubility and a greater molar chelation capacity per mole of metal, which is relevant for applications requiring controlled metal ion delivery, such as zirconium-based drug delivery systems, enzyme immobilization scaffolds, and catalysis where the gluconate ligand environment modulates Lewis acidity .

physicochemical properties metal complex comparison drug delivery chelation capacity

Biocompatible Zr(IV) Source vs. Oxychloride and Nanoparticles

Zirconium D-gluconate has been investigated as a soluble, organic-ligand-complexed zirconium source that releases Zr(IV) ions in a controlled manner under physiological conditions, in contrast to inorganic zirconium salts and zirconia (ZrO₂) nanoparticles . Zirconium ions at concentrations of 5–50 µM have been shown to induce osteoblast proliferation and differentiation, increase mineralization, and activate the BMP signaling pathway responsible for osteoblast differentiation [1]. The gluconate ligand, being a non-toxic, biodegradable hydroxy acid, provides a biocompatible delivery vector for Zr(IV) ions—unlike zirconium oxychloride (ZrOCl₂), which generates hydrochloric acid upon hydrolysis and carries irritant potential, and unlike zirconia nanoparticles, which require surface functionalization to achieve adequate dispersion and cellular uptake in biological media [2]. In vitro studies specifically on zirconium D-gluconate have shown promotion of cellular adhesion and enhanced osteoblast proliferation, positioning it as a candidate for bone tissue engineering scaffolds and biomedical coatings where a soluble, bioresorbable zirconium source is required rather than an insoluble ceramic [1].

biocompatibility zirconium ion delivery bone tissue engineering osteoblast proliferation

Evidence-Backed Application Scenarios


Bone Tissue Engineering and Bioactive Coatings

In bone tissue engineering, zirconium D-gluconate serves as a water-soluble Zr(IV) source that delivers osteogenic zirconium ions (effective at 5–50 µM) through a biodegradable, non-toxic gluconate carrier [1][2]. This application is supported by the compound's favorable dermal and systemic toxicity profile relative to zirconium oxychloride—which generates HCl upon hydrolysis and is classified as a skin irritant—and by the class-level evidence that zirconium ions activate the BMP signaling pathway to promote osteoblast differentiation and mineralization [1][3]. The tetrakis(D-gluconato) coordination geometry with 20 H-bond donors and high aqueous solubility enables incorporation into hydrogel and electrospun scaffold formulations, a processing advantage over insoluble zirconia nanoparticles that require surface functionalization [2].

Hybrid Aluminum-Zirconium Antiperspirant Actives

Zirconium D-gluconate can serve as a soluble zirconium carrier in the formulation of aluminum-zirconium antiperspirant actives. Class-level zeta potential evidence demonstrates that zirconium-containing antiperspirant species achieve isoelectric point with sweat proteins (BSA) at 3–20× lower molar ratios than aluminum-only actives: activated ZAG requires a molar ratio of only 7:1 (AP:BSA) compared to 30:1 for standard ACH [4]. This reduced molar requirement translates to higher efficacy at lower active concentrations, with attendant benefits in formulation aesthetics (reduced white residue, lower viscosity). The non-irritant dermal profile of gluconate-complexed zirconium—documented by negative patch test and chronic topical toxicity results in rabbit and guinea pig models—provides a skin tolerability advantage over chloride-based zirconium sources [5].

Lewis Acid Catalyst for Esterification

Zirconium D-gluconate functions as a Lewis acid catalyst for esterification reactions, with the gluconate ligand sphere modulating the Lewis acidity of the Zr(IV) center while providing a biodegradable, non-toxic catalyst matrix . This application scenario leverages the compound's high molecular weight (871.8 g/mol) and multidentate coordination geometry, which influence catalyst solubility, substrate accessibility, and recyclability in batch and flow esterification processes for fatty acid methyl ester (biodiesel) production from waste cooking oil feedstocks . The biodegradable gluconate ligand distinguishes this catalyst from sulfated zirconia and tungstated zirconia solid acid catalysts, which require high-temperature calcination for regeneration and may leach sulfate species into product streams [6].

Biochemical Assay Development and Metal Coordination Studies

The defined stoichiometry (Zr⁴⁺:4 gluconate) and high aqueous solubility of zirconium D-gluconate make it suitable as a standardized Zr(IV) ion source in biochemical assays investigating metal–protein interactions, enzyme inhibition or activation by zirconium species, and metallomics studies [2][7]. Unlike zirconium oxychloride, which introduces variable hydrolysis products and acidic pH shifts, the gluconate complex provides a buffered, near-neutral Zr(IV) delivery platform. The compound's computed TPSA of 565 Ų and 28 hydrogen bond acceptors also make it a useful probe for studying the effect of high-polarity metal complexes on membrane permeability and cellular uptake in drug delivery research [2].

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